(2Z)-2-(1-methylpyrrolidin-2-ylidene)acetonitrile
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Overview
Description
(1-Methyl-2-pyrrolidinylidene)acetonitrile is a chemical compound with the molecular formula C7H10N2 It is known for its unique structure, which includes a pyrrolidine ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-pyrrolidinylidene)acetonitrile typically involves the reaction of 1-methyl-2-pyrrolidinone with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of (1-Methyl-2-pyrrolidinylidene)acetonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-pyrrolidinylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(1-Methyl-2-pyrrolidinylidene)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methyl-2-pyrrolidinylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-pyrrolidinone: Similar in structure but lacks the nitrile group.
2-Pyrrolidinylideneacetonitrile: Similar but without the methyl group on the pyrrolidine ring.
Uniqueness
(1-Methyl-2-pyrrolidinylidene)acetonitrile is unique due to the presence of both the nitrile group and the methyl-substituted pyrrolidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
171918-46-0 |
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Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
(2Z)-2-(1-methylpyrrolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C7H10N2/c1-9-6-2-3-7(9)4-5-8/h4H,2-3,6H2,1H3/b7-4- |
InChI Key |
ISCVFPUOTPSSOQ-DAXSKMNVSA-N |
SMILES |
CN1CCCC1=CC#N |
Isomeric SMILES |
CN\1CCC/C1=C/C#N |
Canonical SMILES |
CN1CCCC1=CC#N |
Origin of Product |
United States |
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